![molecular formula C13H14N2O2 B2872672 [3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid CAS No. 1273555-20-6](/img/structure/B2872672.png)
[3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid
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Description
[3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid, also known as MPAA, is a pyrazole derivative that has gained significant attention in recent years due to its potential therapeutic applications. The compound has been the subject of several scientific studies that have investigated its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Pharmacological Research
This compound has been associated with a broad spectrum of pharmacological properties. The pyrazole nucleus, in particular, is known for its significant biological activities, which include antiviral, antitumor, antibacterial, and antihypertensive effects . The derivative’s structure allows for multi-component reactions that are essential in the synthesis of pharmacologically active molecules.
Synthetic Organic Chemistry
The compound serves as a building block in synthetic organic chemistry. Its reactivity can be utilized in the preparation of complex molecules through multi-component reactions, which are pivotal in creating diverse molecular libraries for drug discovery .
Antiviral Agent Development
Pyrazole derivatives have been reported to exhibit antiviral properties. The structural features of the compound allow for the potential development of new antiviral agents that can be optimized for selectivity and potency against various viral targets .
Anti-inflammatory Research
The anti-inflammatory properties of pyrazole derivatives make them candidates for the development of new anti-inflammatory drugs. Their mechanism of action can be studied further to understand how they modulate inflammatory pathways in the body .
properties
IUPAC Name |
2-[5-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-3-5-10(6-4-8)13-11(7-12(16)17)9(2)14-15-13/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKUROUAMFNIQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid |
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